molecular formula C7H16N2 B3264295 [1-(Aminomethyl)cyclopentyl]methanamine CAS No. 38932-72-8

[1-(Aminomethyl)cyclopentyl]methanamine

Cat. No. B3264295
M. Wt: 128.22 g/mol
InChI Key: CSMSTXROIMQHME-UHFFFAOYSA-N
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Patent
US04675336

Procedure details

A 2.01 g portion of this amine derivative was dissolved in 20 ml of 1N sodium hydroxide, the pH was adjusted to 7.0 with hydrochloric acid and 4.15 g of potassium tetrachloroplatinate was added. The mixture was stirred for 4 hours, then the solid was collected, washed with water and dried, giving 2.1 g of 1,1-cyclopentanedimethanamine, compound with platinum chloride.
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]1([CH2:10][NH2:11])([CH2:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4]1.Cl>[OH-].[Na+].Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]>[C:3]1([CH2:10][NH2:11])([CH2:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C1(CCCC1)(CN)CN
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.15 g
Type
catalyst
Smiles
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCC1)(CN)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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